molecular formula C16H19NO4 B6631647 2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid

2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid

Cat. No.: B6631647
M. Wt: 289.33 g/mol
InChI Key: NLSSZECXLYGHOQ-UHFFFAOYSA-N
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Description

2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is a complex organic compound that features both isoquinoline and oxane moieties

Properties

IUPAC Name

2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-15(11-5-8-21-9-6-11)17-7-4-13-12(10-17)2-1-3-14(13)16(19)20/h1-3,11H,4-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSSZECXLYGHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CCC3=C(C2)C=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the oxane ring, followed by the introduction of the isoquinoline moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
  • 4-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid

Uniqueness

2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of oxane and isoquinoline rings allows for versatile reactivity and potential interactions with a wide range of molecular targets.

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